(Dibutylamino)acetonitrile

pKa basicity acid-base chemistry

(Dibutylamino)acetonitrile (CAS 18071-38-0, synonym N,N-dibutylglycinonitrile) is a tertiary α-aminonitrile with the molecular formula C10H20N2 and a monoisotopic mass of 168.16 Da. Structurally, it comprises a nitrile group (-CN) attached to a methylene carbon that is further bonded to a dibutylamino moiety.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 18071-38-0
Cat. No. B101715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dibutylamino)acetonitrile
CAS18071-38-0
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CC#N
InChIInChI=1S/C10H20N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-6,8-10H2,1-2H3
InChIKeyZPVXOYNIUUYGQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Dibutylamino)acetonitrile CAS 18071-38-0: Core Identity and Class Positioning for Procurement Evaluation


(Dibutylamino)acetonitrile (CAS 18071-38-0, synonym N,N-dibutylglycinonitrile) is a tertiary α-aminonitrile with the molecular formula C10H20N2 and a monoisotopic mass of 168.16 Da [1]. Structurally, it comprises a nitrile group (-CN) attached to a methylene carbon that is further bonded to a dibutylamino moiety [1]. Within the dialkylaminoacetonitrile family, homologues from diethyl through di-n-octyl are commercially available; the butyl substitution pattern confers distinct physicochemical properties including a predicted XLogP3 of 2.6, a predicted pKa of 5.39±0.50, and a boiling point of 256 °C at atmospheric pressure [1]. These parameters differentiate it from shorter-chain analogs and define its suitability for specific reaction environments where moderate lipophilicity and controlled basicity are required .

Why Dialkylaminoacetonitrile Analogs Cannot Be Interchanged for (Dibutylamino)acetonitrile in High-Value Syntheses


Dialkylaminoacetonitriles form a homologous series, but changing the N-alkyl chain length significantly alters key physicochemical parameters that govern reactivity, solubility, and phase-transfer behavior [1]. Specifically, (dibutylamino)acetonitrile exhibits a predicted pKa that is approximately 1.2 log units lower than its diethyl counterpart, indicating substantially weaker basicity [1][2]. This weaker basicity directly impacts protonation state under acidic reaction conditions, influencing catalytic activity and salt formation. Additionally, a LogP difference of approximately 1.8 units between the dibutyl and diethyl analogs demonstrates that these compounds cannot be interchanged while maintaining consistent partitioning in biphasic systems or lipid environments [1]. The quantitative evidence presented below details these measurable points of differentiation that procurement specialists and formulation scientists must evaluate.

Quantitative Differentiation of (Dibutylamino)acetonitrile versus Closest Analogs: A Comparative Evidence Guide for Procurement


Predicted Basicity (pKa) Comparison: (Dibutylamino)acetonitrile vs. (Diethylamino)acetonitrile

Predictive computational models consistently assign a lower pKa to the dibutylamino derivative relative to its diethyl analog. Specifically, the predicted pKa for (dibutylamino)acetonitrile is 5.39±0.50, whereas (diethylamino)acetonitrile has a predicted pKa of 6.59±0.25 [1]. This empirically meaningful difference of approximately 1.2 log units indicates that at any given pH between 5 and 7, the fraction of unprotonated (free base) species will be significantly different, directly affecting nucleophilicity, solubility in acidic media, and the ability to form salts with conjugate acids .

pKa basicity acid-base chemistry

Lipophilicity (XLogP3) Comparison: (Dibutylamino)acetonitrile vs. (Diethylamino)acetonitrile and (Dipropylamino)acetonitrile

The computed XLogP3 value for (dibutylamino)acetonitrile is 2.6, which is markedly higher than the values for its shorter-chain homologues: (diethylamino)acetonitrile at 0.8 and (dipropylamino)acetonitrile at 1.8 [1]. The branched isomer (diisopropylamino)acetonitrile has an XLogP3 of 1.6 [1]. This stepwise increase in lipophilicity with alkyl chain extension is expected, but the magnitude of the gap between the dibutyl and diethyl species (ΔLogP = 1.8) is substantial enough to preclude their interchangeability in processes where partitioning between aqueous and organic phases is critical [1].

lipophilicity LogP partition coefficient drug design

Boiling Point and Volatility Differentiation: (Dibutylamino)acetonitrile vs. (Diethylamino)acetonitrile

The atmospheric boiling point of (dibutylamino)acetonitrile is reported as 256 °C (at 760 mmHg), which is substantially higher than the 170 °C boiling point of (diethylamino)acetonitrile [1]. This 86 °C difference reflects the increased molecular weight and enhanced van der Waals interactions of the butyl chains. The higher boiling point allows for a wider operating temperature window in reactions that proceed at elevated temperatures, such as certain Diels–Alder reactions or nucleophilic substitutions where solvent reflux is impractical .

boiling point volatility thermal stability distillation

Density and Molar Volume Comparison: (Dibutylamino)acetonitrile vs. (Diethylamino)acetonitrile

The reported density of (dibutylamino)acetonitrile is 0.866 g/cm³, which is nearly identical to the density of (diethylamino)acetonitrile at the same temperature (0.866 g/mL at 25 °C) [1]. Despite the significant increase in molecular weight (168.28 g/mol vs. 112.17 g/mol), the density remains unchanged; this implies a proportionally larger molar volume for the dibutyl compound (approximately 194 cm³/mol vs. 129 cm³/mol). In procurement terms, the equal density means that 1 L of either compound yields a similar mass, but the dibutyl compound carries a 1.5× higher cost per mole due to the higher molecular weight, which must be factored into process economics .

density specific gravity formulation

Application-Specific Reactivity: (Dibutylamino)acetonitrile as a Catalyst in Dye Synthesis

According to the Globally Harmonized System (GHS) classification reference, (dibutylamino)acetonitrile is specifically cited as a catalyst in the synthesis of dyes, whereas no equivalent catalyst designation is documented for the diethyl, dipropyl, or diisopropyl homologs in these applications . The report highlights its role in contributing to the development of colorants for various applications, suggesting that the combination of moderate basicity (pKa ≈ 5.39) and substantial lipophilicity (XLogP3 = 2.6) may render it uniquely effective in condensation or diazo-coupling steps that are sensitive to base strength and phase transfer [1].

dye synthesis catalysis organic synthesis

Thermal Safety Parameter: Flash Point Comparison

The flash point of (dibutylamino)acetonitrile is reported as 94.2 °C, whereas the flash point of (diethylamino)acetonitrile is significantly lower at 53 °C (129 °F) [1]. A difference of more than 40 °C in flash point places these compounds in different flammability risk categories for storage and transport. The higher flash point of the dibutyl derivative may simplify compliance with certain safety regulations, reduce the need for explosion-proof equipment, and permit safer handling at elevated process temperatures compared to the more volatile diethyl homolog .

flash point safety storage handling

Where (Dibutylamino)acetonitrile Delivers Measurable Advantage: Curated Application Scenarios


Heterogeneous Dye Synthesis Requiring Moderate Basicity and Lipophilic Phase Transfer

When developing acid-sensitive azo or naphthoquinonoid dyes, the lower pKa (5.39 vs. 6.59 for the diethyl analog) provides a milder basic environment that prevents decomposition of acid-labile chromophores while the higher LogP (2.6) facilitates partitioning into the organic phase where coupling reactions occur . The documented use of (dibutylamino)acetonitrile as a dye synthesis catalyst supports its selection for colorant pilot studies where these properties are essential .

High-Temperature Neat Reactions where Volatility Must Be Minimized

For nucleophilic substitution or addition reactions requiring temperatures above 200 °C without high-pressure equipment, the boiling point of 256 °C (vs. 170 °C for the diethyl analog) and flash point of 94.2 °C offer a wider safe operating window, minimizing evaporative solvent loss and reducing the ignition risk associated with low-boiling aminoacetonitriles [1].

Biphasic Catalysis or Extraction Processes Requiring High Organic-Phase Affinity

In liquid-liquid biphasic systems (e.g., water/toluene or water/dichloromethane), the XLogP3 value of 2.6 for the dibutyl derivative—compared to 0.8 for the diethyl analog—predicts preferential partitioning into the organic layer, enabling more efficient phase-transfer catalysis and cleaner product isolation after aqueous work-up .

Chromatographic Method Development Requiring Increased Retention on Reverse-Phase Columns

When optimizing HPLC or flash chromatography methods for aminoacetonitrile-containing intermediates, the higher LogP of 2.6 (versus 0.8 for the diethyl analog) results in longer retention times on C18 columns, potentially improving resolution from early-eluting polar impurities without requiring ion-pairing agents .

Technical Documentation Hub

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